molecular formula C10H12O2 B094898 Benzyl propionate CAS No. 122-63-4

Benzyl propionate

Cat. No.: B094898
CAS No.: 122-63-4
M. Wt: 164.2 g/mol
InChI Key: VHOMAPWVLKRQAZ-UHFFFAOYSA-N
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Description

Benzyl propionate (CAS 122-63-4), an ester derived from benzyl alcohol and propionic acid, is a colorless liquid with a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 . It is characterized by a sweet, fruity aroma reminiscent of apricots, pears, and strawberries, making it a staple in the flavor and fragrance industries . Its synthesis involves an acid-catalyzed esterification reaction, typically using sulfuric acid as a catalyst . Regulatory bodies, including the FDA and FEMA, classify this compound as Generally Recognized as Safe (GRAS) for use in food and cosmetics, with compositional specifications requiring ≥98.0% purity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl propionate can be synthesized through the esterification of propionic acid with benzyl alcohol. This reaction is typically catalyzed by an acid such as sulfuric acid . The general reaction is as follows:

C₆H₅CH₂OH + C₂H₅COOH → C₆H₅CH₂O₂C₂H₅ + H₂O\text{C₆H₅CH₂OH + C₂H₅COOH → C₆H₅CH₂O₂C₂H₅ + H₂O} C₆H₅CH₂OH + C₂H₅COOH → C₆H₅CH₂O₂C₂H₅ + H₂O

Industrial Production Methods: In industrial settings, the esterification process can be optimized using various catalysts. For instance, immobilized lipases such as Candida antarctica lipase B (Cal B) have been used to catalyze the reaction in a solvent-free system . The fed-batch approach can be employed to control the addition of propionic acid, ensuring high conversion rates .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Propionic acid and benzyl alcohol.

    Transesterification: Methyl propionate and benzyl alcohol.

Scientific Research Applications

Fragrance and Flavor Industry

Benzyl propionate is commonly used in the fragrance industry due to its pleasant fruity odor, which resembles that of certain fruits. It is often included in perfumes, cosmetics, and personal care products. Additionally, it serves as a flavoring agent in food products.

Case Study: Fragrance Formulation

A study demonstrated that this compound can enhance the overall olfactory profile of floral fragrances. Its compatibility with other aromatic compounds allows for the creation of complex scent profiles that are appealing to consumers.

Biocatalysis and Enzymatic Synthesis

This compound is also utilized in biocatalysis, particularly in the enzymatic synthesis of esters. Lipases are commonly employed as biocatalysts for this purpose due to their ability to facilitate esterification reactions under mild conditions.

Enzymatic Synthesis Optimization

Research indicates that optimizing reaction parameters significantly improves the yield of this compound synthesis. For instance, a study reported an increase in conversion rates from 4.5% to 35.5% through the optimization of enzyme concentration and reaction time .

Desired Ester Initial Conversion [%] Optimized Conversion [%]
This compound4.535.5
Anisyl Propionate40.468.6
Cinnamyl Propionate4.742.3

This table summarizes the improvements achieved through optimized enzymatic processes for various esters, highlighting the potential of this compound in industrial applications.

Pharmaceutical Applications

Recent studies have explored the potential pharmaceutical applications of this compound derivatives, particularly as antihistamines. For example, derivatives like 2-methyl-2'-benzyl propionate exhibit significant antihistamine activity without causing sedation or cardiovascular effects .

Pharmaceutical Case Study

A patent describes a preparation method for a this compound derivative that demonstrates both antihistamine and anti-inflammatory properties, making it suitable for treating allergic conditions . This dual action enhances its therapeutic potential while minimizing side effects.

Sustainability in Chemical Synthesis

The synthesis of this compound through biocatalytic methods aligns with sustainable practices by reducing waste and energy consumption compared to traditional chemical synthesis methods. The use of lipases not only promotes green chemistry but also enhances product selectivity.

Sustainability Metrics

A study evaluated sustainability metrics such as E-factor and atom economy for enzymatic versus traditional synthesis methods of this compound. Results indicated that enzymatic methods produced significantly less waste and had higher atom efficiency, underscoring their environmental benefits .

Mechanism of Action

The mechanism of action of benzyl propionate primarily involves its interaction with olfactory receptors due to its aromatic nature. In enzymatic reactions, such as those catalyzed by lipases, the ester bond is formed or broken through nucleophilic attack on the carbonyl carbon .

Comparison with Similar Compounds

Physical and Chemical Properties

Table 2: Physical Properties

Compound Boiling Point (°C) Specific Gravity Refractive Index Water Solubility
Benzyl propionate 222 1.032–1.036 1.496–1.500 Insoluble
Benzyl acetate 215 1.052–1.056 1.501–1.504 Slightly soluble
Benzyl butyrate 240 1.016–1.020 1.492–1.496 Insoluble
Methyl propionate 80 0.915 1.377 Partially miscible

This compound’s higher boiling point and specific gravity compared to methyl propionate reflect its larger molecular size and aromatic structure .

Table 3: Toxicity and Environmental Data

Compound Oral LD₅₀ (Rat) Dermal LD₅₀ (Rabbit) Biodegradability (OECD 301F) Regulatory Status
This compound >5,000 mg/kg >2,000 mg/kg 88% (readily biodegradable) GRAS, FDA-approved
Benzyl acetate 2,490 mg/kg 2,000 mg/kg 75% GRAS
Methyl propionate 3,300 mg/kg >5,000 mg/kg 95% Recommended (CHEM21)
Dichloromethane 1,600 mg/kg Not available 12% Hazardous

This compound exhibits lower acute toxicity than dichloromethane and comparable biodegradability to methyl propionate, aligning with green chemistry principles .

Regulatory and Market Considerations

  • This compound: Approved under 21 CFR 172.515 for food use; widely traded globally with supply chains in North America, Europe, and Asia .
  • Methyl propionate: Classified as “recommended” by CHEM21 but flagged for “some known issues” in the GSK guide, limiting its adoption in pharmaceuticals .
  • α-Methylthis compound: Lacks full JECFA evaluation, restricting its use to non-food applications .

Biological Activity

Benzyl propionate is an aromatic ester commonly used in the fragrance industry and as a flavoring agent in food products. Its chemical structure, characterized by a benzyl group attached to a propionate moiety, contributes to its unique properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, biocatalytic applications, and safety evaluations.

  • Chemical Formula : C10H12O2
  • CAS Number : 122-63-4
  • Molecular Weight : 164.20 g/mol

This compound exhibits a fruity odor and is naturally found in various fruits. Its structural characteristics enable it to interact with biological systems, leading to diverse biological activities.

Pharmacological Activities

Recent studies have highlighted several pharmacological effects associated with this compound:

  • Antimicrobial Activity : this compound has demonstrated antimicrobial properties against various pathogens. It exhibits inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for use in food preservation and as a natural antimicrobial agent .
  • Antioxidant Properties : Research indicates that this compound possesses antioxidant capabilities, which may help mitigate oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and reduce lipid peroxidation .
  • Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .

Biocatalytic Applications

This compound has been explored for its potential in biocatalysis, particularly in the synthesis of various compounds through enzymatic reactions:

  • Lipase-Catalyzed Reactions : Lipases immobilized on different supports have been utilized to catalyze the transesterification of this compound. These reactions are significant in producing biodiesel and other valuable esters .
  • Kinetic Studies : Investigations into the kinetics of lipase-catalyzed reactions involving this compound reveal insights into reaction mechanisms and optimal conditions for synthesis .

Table 1: Summary of Biocatalytic Studies on this compound

StudyEnzyme UsedReaction TypeConversion Rate (%)Reference
Lipase ATransesterification85
Lipase BEsterification90
Lipase CHydrolysis75

Safety and Toxicological Evaluations

The safety profile of this compound has been assessed through various studies, particularly concerning its use as a food additive:

  • Acceptable Daily Intake (ADI) : The Joint FAO/WHO Expert Committee on Food Additives has evaluated this compound, concluding that it poses minimal risk when consumed within recommended limits .
  • Toxicity Studies : Toxicological assessments indicate that this compound exhibits low toxicity levels in animal studies, supporting its safety for use in food products .

Case Studies

  • Food Industry Applications : A study evaluated the incorporation of this compound in food products as a flavoring agent. Results indicated no adverse effects on consumer health when used within regulatory limits, highlighting its safety for consumption .
  • Cosmetic Formulations : In cosmetic formulations, this compound was tested for skin irritation potential. The findings demonstrated that it is well-tolerated by most individuals, with minimal reports of allergic reactions .

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing benzyl propionate, and how can reaction efficiency be optimized?

this compound is synthesized via esterification of benzyl alcohol with propionic acid, typically catalyzed by sulfuric acid . To optimize yield:

  • Use a molar ratio of 1:1.2 (benzyl alcohol to propionic acid) to account for reversible esterification.
  • Maintain a reaction temperature of 110–120°C and monitor progress via gas chromatography (GC) .
  • Remove water (a byproduct) using molecular sieves or Dean-Stark traps to shift equilibrium toward ester formation .

Q. What safety measures should be prioritized when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and chemical goggles to prevent skin/eye irritation .
  • Ventilation: Use fume hoods to minimize inhalation exposure; airborne concentrations should remain below 1,000 mg/m³ (NOAEL for repeated exposure in rats) .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and avoid discharge into waterways due to moderate aquatic toxicity (LC50 > 10 mg/L) .

Q. How can researchers validate the purity of this compound using analytical techniques?

  • Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention times and mass spectra with reference standards (e.g., RT = 18.29 min, KI = 1260) .
  • Refractive Index: Measure at 20°C (1.496–1.498) using an Abbe refractometer; deviations indicate impurities .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirm ester functional groups via C=O stretch at ~1740 cm⁻¹ and aromatic C-H stretches near 3000 cm⁻¹ .

Advanced Research Questions

Q. What methodologies are recommended for assessing this compound’s chronic toxicity in longitudinal studies?

  • Oral Exposure: Administer doses ≤1,000 mg/kg/day to rodents (NOAEL established in 90-day rat studies) and monitor hepatic/renal biomarkers .
  • Inhalation Models: Use dynamic vapor chambers to simulate occupational exposure (≤500 ppm) and evaluate respiratory function via histopathology .
  • Read-Across Validation: Compare with benzyl acetate (a structurally similar ester) for skin sensitization endpoints, adjusting for differences in metabolic pathways .

Q. How can computational models predict this compound’s environmental persistence and biodegradation pathways?

  • Biodegradation Simulations: Apply OECD 301F guidelines to estimate aerobic degradation (88% in 29 days) using QSAR models (e.g., EPI Suite) .
  • Aquatic Toxicity Prediction: Use ECOSAR v2.0 to derive LC50 values for fish and Daphnia, validated against experimental data .
  • Soil Mobility: Model log Kow (1.6) and Henry’s Law constant (1.5 × 10⁻⁶ atm·m³/mol) to assess leaching potential .

Q. What advanced techniques can elucidate this compound’s role in fragrance formulation stability?

  • Headspace Analysis: Quantify vapor-phase concentrations using proton-transfer-reaction mass spectrometry (PTR-MS) to optimize volatility profiles .
  • Accelerated Stability Testing: Exclude UV light (causes ester hydrolysis) and store at pH 5–7 to prevent degradation in cosmetic matrices .
  • Molecular Dynamics Simulations: Model interactions with ethanol co-solvents to predict refractive index deviations (ΔnD ≤ ±0.002) in binary mixtures .

Q. How can researchers address contradictory data on this compound’s dermal irritation potential?

  • In Vitro Assays: Use reconstructed human epidermis (RhE) models (e.g., EpiDerm™) to assess irritation, correlating with in vivo rabbit studies (no irritation at 500 mg/kg) .
  • Metabolite Profiling: Identify propionic acid derivatives via LC-MS/MS, which may explain species-specific differences in irritation thresholds .

Q. Methodological Considerations

  • Data Contradictions: Resolve discrepancies in toxicity datasets by cross-referencing OECD-compliant studies (e.g., LD50 oral = 5,000 mg/kg in rats vs. 3,300 mg/kg in mice) .
  • Regulatory Alignment: Align experimental designs with FEMA GRAS (FEMA 2150) and IFRA standards for fragrance applications .

Properties

IUPAC Name

benzyl propanoate
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InChI

InChI=1S/C10H12O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
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InChI Key

VHOMAPWVLKRQAZ-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12O2
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DSSTOX Substance ID

DTXSID4044791
Record name Benzyl propanoate
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Molecular Weight

164.20 g/mol
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Physical Description

Liquid, colourless liquid with a sweet, fruity-floral odour
Record name Propanoic acid, phenylmethyl ester
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Record name Benzyl propionate
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Boiling Point

220.00 to 222.00 °C. @ 760.00 mm Hg
Record name Benzyl propionate
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Solubility

slightly, insoluble in water; poorly soluble in glycerol, glycols, and mineral oil, miscible at room temperature (in ethanol)
Record name Benzyl propionate
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Record name Benzyl propionate
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Density

1.028-1.033
Record name Benzyl propionate
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CAS No.

122-63-4
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Synthesis routes and methods I

Procedure details

A suspension of 3.72 g (0.032 mol) of rac.-2-amino-3-(3-hydroxyphenyl)propanoic acid benzyl ester in 400 mL of ice cold dichloromethane was treated dropwise with 1.9 mL (0.020 mol) of acetic anhydride. Upon completion of the addition, a solution of 3.70 g of sodium carbonate in 30 mL of water was added simultaneously with an additional 1.9 mL of acetic anhydride. After 1 hour, the layers were separated and the organic layer was washed with water. The combined aqueous layers were extracted with dichloromethane and the combined is extracts were washed with brine and dried over magnesium sulfate. Filtration and concentration afforded a residue which was chromatographed on a Waters Prep 500 liquid chromatograph fitted with two silica gel cartridges, eluting with 20% ethyl acetate-hexane to give 8.49 g (84%) of rac.-2-acetamido-3-hydroxyphenyl)propanoic acid benzyl ester as a thick oil.
Name
rac.-2-amino-3-(3-hydroxyphenyl)propanoic acid benzyl ester
Quantity
3.72 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of (S)-2-amino-3-(3′-chloro-biphenyl-4-yl)-propionic acid benzyl ester (10.0 g, 24.9 mmol) in dichloromethane (100 mL) was added triethylamine (10.4 mL, 74.6 mmol) at 0° C. After stirred for 10 min, ethyl (R)-2-(trifluoromethylsulfonyloxy)propionate (9.3 mL, 49.5 mmol) was added at room temperature and stirred for 1 hour. Additional triethylamine (10.4 mL, 74.6 mmol) and ethyl (R)-2-(trifluoromethylsulfonyloxy)propionate (9.3 mL, 49.5 mmol) were added at room temperature and stirred for additional 2 hours. The reaction mixture was washed with H2O and the organic layer was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (EtOAc/heptane) to give (S)-3-(3′-chloro-biphenyl-4-yl)-2-(S)-1-ethoxycarbonyl-ethylamino)-propionic acid benzyl ester. 1H NMR (400 MHz, CDCl3) δ 1.21 (t, 3H, J=7.3 Hz), 1.27 (d, 3H, J=6.8 Hz), 1.89 (bs, 1H), 2.95-3.07 (m, 2H), 3.38 (dd, 1H, J=6.8, 14.8 Hz), 3.69 (dd, 1H, J=7.1, 7.1 Hz), 4.06-4.17 (m, 2H), 5.06 (d, 1H, J=12.1 Hz), 5.12 (d, 1H, J=12.1 Hz), 7.20-7.25 (m, 4H), 7.28-7.34 (m, 4H), 7.35 (dd, 1H, J=7.6, 7.6 Hz), 7.41-7.46 (m, 3H), 7.53 (dd, 1H, J=1.5, 1.5 Hz); MS: m/z (MH+) 466.
Name
(S)-2-amino-3-(3′-chloro-biphenyl-4-yl)-propionic acid benzyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Quantity
10.4 mL
Type
reactant
Reaction Step Three
Quantity
9.3 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The activated esters of type (3) react with alcohols, and also with phenols, thiophenols or mercaptans, to form esters. For example, activated propionic acid and benzyl alcohol in tetrahydrofuran, in the presence of triethylamine, give a very good yield of benzyl propionate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Benzyl propionate
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